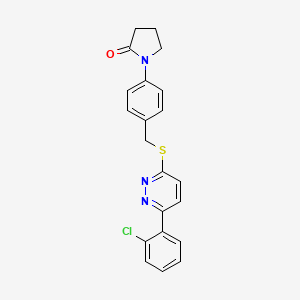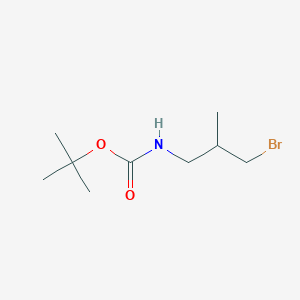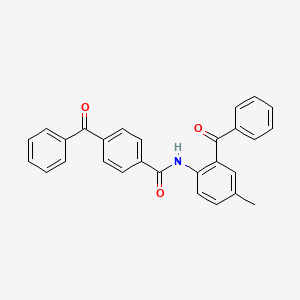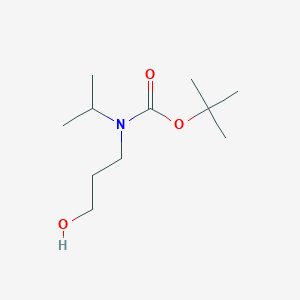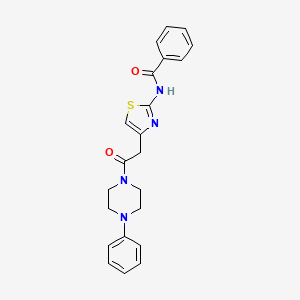
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide” is a compound that has been studied for its potential medicinal applications . It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of this compound and its derivatives involves complex chemical reactions . Unfortunately, the specific synthesis process for “this compound” is not detailed in the available resources.Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to produce hybrid molecules containing penicillanic or cephalosporanic acid moieties, leading to compounds with significant antimicrobial, antilipase, and antiurease activities. Such methods offer efficient pathways for creating compounds with potential therapeutic applications, highlighting the chemical versatility and potential biomedical relevance of thiazole derivatives (Başoğlu et al., 2013).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and evaluated for their antiallergy efficacy in rat models, demonstrating significant potency. This research underscores the therapeutic potential of thiazole derivatives in treating allergy-related conditions, offering insights into the design of new antiallergy medications (Hargrave et al., 1983).
Anticancer Activity
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines. This illustrates the potential of thiazole derivatives as scaffolds for developing new anticancer agents (Ravinaik et al., 2021).
Anticonvulsant Agents
N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives have been synthesized and evaluated for anticonvulsant activity. The study provides a foundation for further exploration of thiazole derivatives as potential anticonvulsant medications (Nikalje et al., 2014).
Antimicrobial Agents
Synthesis of 2-phenylamino-thiazole derivatives and their evaluation as antimicrobial agents against various bacterial and fungal strains demonstrate the broad-spectrum antimicrobial potential of thiazole derivatives. This research supports the exploration of these compounds for developing new antimicrobial drugs (Bikobo et al., 2017).
Mecanismo De Acción
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 4065, which could influence its pharmacokinetic properties.
Result of Action
Given the diverse biological activities of similar compounds , it can be inferred that this compound could have a wide range of effects at the molecular and cellular level.
Action Environment
The compound’s melting point is between 162–165 °c , which suggests that it could be stable under a wide range of temperatures.
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20(26-13-11-25(12-14-26)19-9-5-2-6-10-19)15-18-16-29-22(23-18)24-21(28)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDGPAILFNMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)
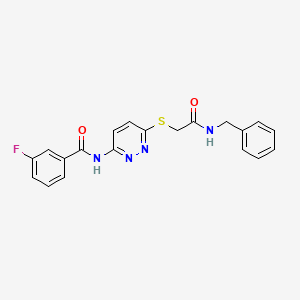
![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)
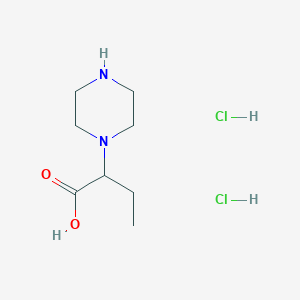
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)
![N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2944736.png)
![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2944739.png)
